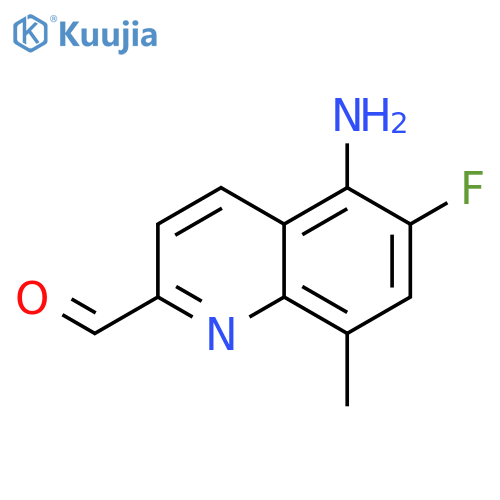Cas no 1420793-04-9 (5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde)

5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde
- 2-Quinolinecarboxaldehyde, 5-amino-6-fluoro-8-methyl-
- SB72056
- 5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde
- 1420793-04-9
-
- インチ: 1S/C11H9FN2O/c1-6-4-9(12)10(13)8-3-2-7(5-15)14-11(6)8/h2-5H,13H2,1H3
- InChIKey: FZDGPOAZBNBCML-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(N)C(F)=CC=2C)C=CC=1C=O
計算された属性
- せいみつぶんしりょう: 204.06989108g/mol
- どういたいしつりょう: 204.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM242009-1g |
5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde |
1420793-04-9 | 97% | 1g |
$822 | 2022-09-03 | |
| Chemenu | CM242009-5g |
5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde |
1420793-04-9 | 97% | 5g |
$1669 | 2021-08-04 | |
| Chemenu | CM242009-1g |
5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde |
1420793-04-9 | 97% | 1g |
$776 | 2021-08-04 |
5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
3. Book reviews
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehydeに関する追加情報
Introduction to 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde (CAS No. 1420793-04-9)
5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde, identified by its CAS number 1420793-04-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The presence of an amino group, a fluoro substituent, and a formyl group at the 2-position of the quinoline core makes this compound a versatile scaffold for further chemical modifications and biological evaluations.
The structural features of 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde contribute to its unique chemical properties and reactivity. The amino group at the 5-position can participate in hydrogen bonding interactions, enhancing its binding affinity to biological targets. The fluoro substituent at the 6-position introduces electronic and steric effects that can modulate the compound's bioactivity. Additionally, the formyl group at the 2-position serves as a reactive site for further derivatization, allowing chemists to explore new analogs with enhanced pharmacological properties.
In recent years, quinoline derivatives have been extensively studied for their potential applications in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. The structural motif of quinolines is found in several FDA-approved drugs, such as chloroquine and mefloquine, which have been widely used for their antimalarial and anti-inflammatory properties. The compound 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde represents a promising candidate for drug discovery due to its unique structural features and potential biological activities.
One of the most compelling aspects of 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde is its potential as a lead compound for developing novel therapeutic agents. Researchers have been exploring its derivatives as inhibitors of enzymes and receptors involved in disease pathways. For instance, studies have shown that quinoline derivatives can interact with bacterial enzymes responsible for DNA replication and transcription, making them effective against resistant strains of bacteria. The fluoro substituent in this compound may enhance its metabolic stability and bioavailability, which are critical factors for drug efficacy.
Furthermore, the formyl group at the 2-position of 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde provides a site for further functionalization through condensation reactions with various nucleophiles. This reactivity has been exploited in synthesizing more complex molecules with tailored biological properties. For example, Schiff base formation between the aldehyde group and secondary amines can yield imines that exhibit different pharmacological profiles compared to the parent compound.
The synthesis of 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into organic molecules is particularly challenging due to their high electronegativity and reactivity. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms into complex structures with high selectivity and efficiency. This capability is crucial for developing novel drugs with improved pharmacokinetic properties.
Recent studies have also highlighted the importance of fluorine-containing compounds in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The fluoro substituent in 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde may enhance its interactions with biological targets by influencing electronic distributions and steric hindrance. This feature has been exploited in designing drugs with enhanced potency and selectivity.
The pharmaceutical industry has shown increasing interest in quinoline derivatives as potential treatments for various diseases. Clinical trials have demonstrated the efficacy of some quinoline-based drugs in treating infections caused by resistant pathogens. The compound 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde could serve as a valuable starting point for developing new generation therapeutics that address emerging challenges in medicine.
In conclusion, 5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde (CAS No. 1420793-04-9) is a structurally interesting molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery efforts aimed at treating infectious diseases, cancer, and other disorders. As synthetic methodologies continue to evolve, researchers will be able to explore new derivatives of this compound with enhanced biological activities and improved therapeutic profiles.
1420793-04-9 (5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde) 関連製品
- 2108550-91-8(3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)
- 1805255-18-8(3-(Difluoromethyl)-4,6-dimethoxypyridine-2-sulfonamide)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 1190299-36-5(3-(5-fluoro-2-hydroxyphenyl)prop-2-enal)
- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)
- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)
- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)
- 128583-06-2(2-(benzylsulfanyl)-6-fluoropyridine)